N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide
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Overview
Description
N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide is an organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with N-methyl-1,2,2,6,6-pentamethylpiperidin-4-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, with reagents such as sodium methoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Reduction: N-methyl-4-amino-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide is used in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used as a stabilizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amide linkage allows for hydrogen bonding with biological macromolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
N-methyl-4-nitroaniline: Shares the nitro and methyl groups but lacks the piperidinyl moiety.
N-methyl-4-nitrophthalimide: Contains a similar nitro group but has a different core structure.
Uniqueness
N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide is unique due to its combination of a nitrobenzamide core with a highly substituted piperidine ring, which imparts distinct steric and electronic properties, making it valuable in specific research and industrial applications .
Properties
IUPAC Name |
N-methyl-4-nitro-N-(1,2,2,6,6-pentamethylpiperidin-4-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-17(2)11-15(12-18(3,4)20(17)6)19(5)16(22)13-7-9-14(10-8-13)21(23)24/h7-10,15H,11-12H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKLPNAJEWNIRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1C)(C)C)N(C)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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